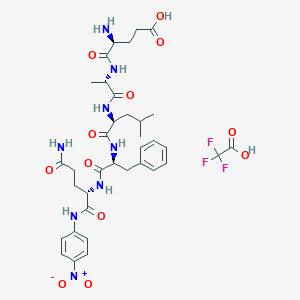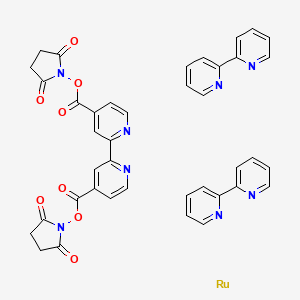
h-Glu-ala-leu-phe-gln-pna
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
h-Glu-ala-leu-phe-gln-pna is a synthetic peptide substrate that represents the 2C/3A cleavage site of the human rhinovirus-14 polyprotein. This compound is hydrolyzed by the human rhinovirus-14 3C protease, making it an attractive target for antiviral drug development .
科学的研究の応用
h-Glu-ala-leu-phe-gln-pna is widely used in scientific research, particularly in the study of protease activity and antiviral drug development. Its applications include:
Protease Activity Assays: Used as a substrate to measure the activity of human rhinovirus-14 3C protease.
Antiviral Drug Development: Serves as a model substrate for screening potential inhibitors of the human rhinovirus-14 3C protease
Biochemical Studies: Utilized in studies to understand the mechanism of protease action and substrate specificity.
作用機序
Target of Action
The primary target of the compound H-Glu-Ala-Leu-Phe-Gln-pNA is the 3C protease of the Human Rhinovirus-14 (HRV-14) . This protease plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral drug development .
Mode of Action
This compound acts as a substrate for the HRV-14 3C protease . It represents the 2C/3A cleavage site of the HRV-14 polyprotein . The 3C protease hydrolyzes this substrate, which is a necessary step in the viral replication process .
Biochemical Pathways
The compound is involved in the viral replication pathway of HRV-14 . By acting as a substrate for the 3C protease, it participates in the cleavage of the viral polyprotein, a critical step in the assembly of new virus particles .
Result of Action
The hydrolysis of this compound by the HRV-14 3C protease represents a key step in the viral replication process . This action facilitates the assembly of new virus particles, thereby promoting the spread of the virus .
生化学分析
Biochemical Properties
h-Glu-ala-leu-phe-gln-pna plays a significant role in biochemical reactions, particularly in the life cycle of HRV-14. It interacts with the 3C protease of HRV-14, an enzyme crucial for the replication of the virus . The nature of this interaction involves the hydrolysis of this compound by the 3C protease .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the replication of HRV-14. By serving as a substrate for the 3C protease, it influences the function of cells infected by the virus. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism associated with viral replication .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the 3C protease of HRV-14. The enzyme hydrolyzes this compound, a process that is essential for the maturation of viral proteins and the subsequent replication of the virus .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in the life cycle of HRV-14. As the virus replicates, the demand for this compound increases, influencing its stability and degradation. Long-term effects on cellular function observed in in vitro or in vivo studies would be related to the progression of the viral infection .
Metabolic Pathways
This compound is involved in the metabolic pathways of HRV-14, specifically in the process of viral protein maturation. It interacts with the 3C protease, an enzyme that plays a crucial role in these pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of h-Glu-ala-leu-phe-gln-pna involves solid-phase peptide synthesis (SPPS), a common method for peptide production. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, glutamic acid (Glu), is attached to a solid resin.
Sequential addition of amino acids: The subsequent amino acids (alanine, leucine, phenylalanine, and glutamine) are added sequentially using coupling reagents like HBTU or DIC.
Cleavage from the resin: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of large-scale HPLC systems ensures the purity of the final product .
化学反応の分析
Types of Reactions
h-Glu-ala-leu-phe-gln-pna primarily undergoes hydrolysis reactions catalyzed by proteases. The human rhinovirus-14 3C protease specifically cleaves this peptide at the 2C/3A site .
Common Reagents and Conditions
Protease: Human rhinovirus-14 3C protease
Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, and 1 mM DTT
Temperature: 0°C for optimal enzyme activity
Major Products
The hydrolysis of this compound by the human rhinovirus-14 3C protease results in the cleavage of the peptide bond between glutamine and p-nitroaniline (pNA), releasing pNA as a major product .
類似化合物との比較
Similar Compounds
h-Glu-ala-leu-phe-gln-pna trifluoroacetate: A similar compound with a trifluoroacetate salt form.
Glu-ala-leu-phe-gln-pna: Another variant used as a substrate for different proteases.
Uniqueness
This compound is unique due to its specific sequence that mimics the 2C/3A cleavage site of the human rhinovirus-14 polyprotein. This specificity makes it an ideal substrate for studying the human rhinovirus-14 3C protease and developing antiviral drugs targeting this enzyme .
特性
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46N8O10.C2HF3O2/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52;3-2(4,5)1(6)7/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45);(H,6,7)/t20-,24-,25-,26-,27-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOOAVQMUHPGON-FEDHPFBJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47F3N8O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






